1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane
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Overview
Description
1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane is a compound that belongs to the class of heterocyclic compounds containing a thiophene ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their interesting biological and physiological properties .
Preparation Methods
The synthesis of 1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane typically involves the reaction of 5-methylthiophene-2-sulfonyl chloride with an appropriate azepane derivative. The reaction conditions often include the use of solvents like dichloromethane and reagents such as chlorosulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane can be compared with other similar compounds, such as:
1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic acid: This compound also contains a thiophene ring and exhibits similar biological activities.
1-((5-Methylthiophen-2-yl)sulfonyl)piperidine-3-carboxylic acid: Another similar compound with comparable chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)sulfonyl-3-phenylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-14-10-11-17(21-14)22(19,20)18-12-6-5-9-16(13-18)15-7-3-2-4-8-15/h2-4,7-8,10-11,16H,5-6,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTQJAKVQOTIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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